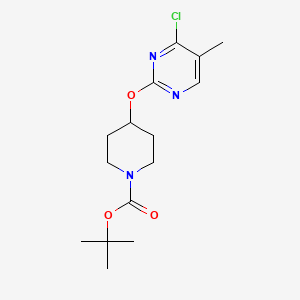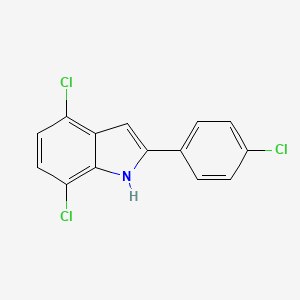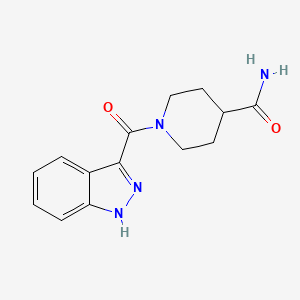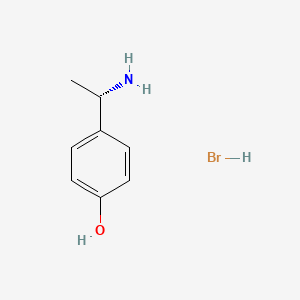
tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
Tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate selectively inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. By blocking BTK activity, tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate prevents the activation and proliferation of B-cells, leading to the inhibition of tumor growth and the suppression of autoimmune and inflammatory responses.
Biochemical and Physiological Effects:
tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has been shown to have potent antitumor activity in preclinical models, with a favorable safety profile. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activation of immune cells, such as T-cells and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one of the limitations of tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is its potential to induce resistance in cancer cells, which may limit its long-term efficacy.
Zukünftige Richtungen
For the research and development of tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate include the evaluation of its efficacy in clinical trials for the treatment of various types of cancer and autoimmune diseases. Other potential applications of tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate include the treatment of viral infections, such as COVID-19, and the modulation of immune responses in transplantation and autoimmune disorders. Further studies are also needed to optimize the dosing and administration of tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate and to identify potential combinations with other targeted therapies.
Synthesemethoden
The synthesis of tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate involves a series of chemical reactions, including the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-chloro-5-methylpyrimidine, followed by the reaction of the resulting intermediate with sodium hydride and tert-butanol. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell malignancies, acute myeloid leukemia, and solid tumors. It has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and allergic rhinitis.
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-10-9-17-13(18-12(10)16)21-11-5-7-19(8-6-11)14(20)22-15(2,3)4/h9,11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBEPFNWWFPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)OC2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-3-(3-methoxybenzyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2975170.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2975171.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2975172.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2975174.png)
![tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2975175.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2975178.png)




![(E)-3-naphthalen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2975190.png)